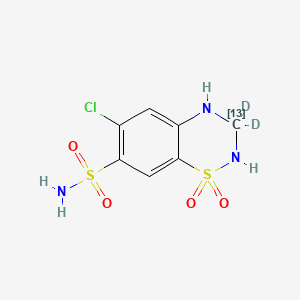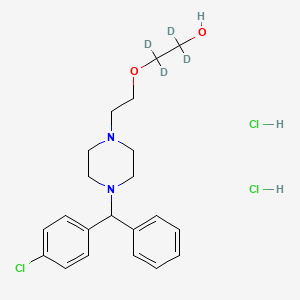
Ranolazine-D8
Descripción general
Descripción
Ranolazine-D8 is the deuterium labeled Ranolazine . Ranolazine, sold under the trade name Ranexa, is a well-tolerated medication that selectively inhibits the late sodium current . It is used to treat chronic angina (chest pain), usually in combination with other medicines .
Molecular Structure Analysis
Ranolazine is a piperazine derivative . Its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs . Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride .Chemical Reactions Analysis
At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents . In disease states, enhanced sodium–calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium concentration .Physical And Chemical Properties Analysis
Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride . It does not affect heart rate or blood pressure .Aplicaciones Científicas De Investigación
Treatment of Ischemic Heart Disease
Ranolazine is approved as an antianginal agent and has a favorable overall safety profile . It was initially developed as a metabolic modulator and was also identified as an inhibitor of the cardiac late Na+ current . This drug has been involved in the treatment of ischemic heart disease, a significant public health problem with high mortality and morbidity .
Antiarrhythmic Effects
Ranolazine blocks other ionic currents, including the hERG/Ikr K+ current . These actions have been involved in this drug’s antiarrhythmic effects, both on supraventricular and ventricular arrhythmias (VA) .
Treatment of Stable Angina Pectoris
Ranolazine has been used for years as a second-line treatment to reduce angina attacks in patients with stable angina pectoris . Real-world data on the effectiveness, tolerability, and safety of ranolazine are limited .
Neuronal Effects
Neuronal effects of ranolazine have been reported in vivo, opening the possibility for therapeutic applications in the treatment of central neuronal disorders .
Treatment of Inherited Forms of Epilepsy
Ranolazine has potential therapeutic applications in the treatment of inherited forms of epilepsy .
Blood Sugar Control
Ranolazine has shown advances in understanding novel effects on blood sugar control .
Potential Applications in Cancer Treatment
Ranolazine has shown potential applications in cancer treatment .
Mecanismo De Acción
Target of Action
Ranolazine-D8 primarily targets the cardiac late sodium current (INa) . This current plays a significant role in driving cancer cell invasiveness . Additionally, ranolazine has been associated with the inhibition of metabolism of fatty acids .
Mode of Action
Ranolazine-D8 interacts with its targets by inhibiting the late phase of the inward sodium current during cardiac repolarization . This inhibition reduces the intracellular sodium concentration, which in turn reduces intracellular calcium via the sodium-calcium exchange . This mechanism is believed to be critical in decreasing left ventricular diastolic tension caused by ischemia and reperfusion .
Biochemical Pathways
Ranolazine-D8 affects the biochemical pathways related to ion homeostasis in cardiac myocytes . Under disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . This calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .
Pharmacokinetics
Ranolazine-D8 is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . The oral plasma clearance diminishes with dose from, on average, 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily .
Result of Action
The molecular and cellular effects of Ranolazine-D8’s action include the reduction of intracellular calcium overload and associated diastolic contractile dysfunction . In vitro, ranolazine has been shown to inhibit the invasiveness of cancer cells, especially under hypoxia . In vivo, it has been found to suppress the metastatic abilities of breast and prostate cancers and melanoma .
Action Environment
Environmental factors such as hypoxic conditions, common to growing tumors, can influence the action of Ranolazine-D8 . Under these conditions, voltage-gated sodium channels (VGSCs) develop a persistent current (INaP) which can be blocked selectively by ranolazine .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)

